2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one
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Overview
Description
2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one is a heterocyclic compound that features a fused indole and pyridine ring system
Mechanism of Action
Target of Action
The primary target of 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one is CDK8 . CDK8 is a protein that plays a crucial role in cell cycle regulation .
Mode of Action
This compound interacts with its target, CDK8, by upregulating the expression of miR-26b-5p . This upregulation leads to the downregulation of CDK8, which in turn inhibits the NF-κB/p65 signaling pathway in HepG2 cells .
Biochemical Pathways
The compound this compound affects the NF-κB/p65 signaling pathway . This pathway plays a critical role in regulating the immune response to infection and is implicated in processes of synaptic plasticity and memory .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of apoptosis in HepG2 cells . This is achieved through the upregulation of the apoptosis-associated protein Bax and the inhibition of the expression of Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one can be achieved through several methods. One common approach involves the cycloisomerization of allenyl indoles using gold catalysts. For instance, an IPrAuCl/AgSbF6-catalyzed cycloisomerization of 1,3-disubstituted allenyl indoles has been reported to yield optically active pyrido[1,2-a]-1H-indoles with excellent yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound’s derivatives are explored for their applications in materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Tetrahydrocarbazoles: These compounds also feature a fused indole ring and are studied for their pharmacological properties.
Uniqueness
2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one is unique due to its specific ring fusion and the potential for diverse chemical modifications
Properties
IUPAC Name |
2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-6,13H,1-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTITUOEOACRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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